![molecular formula C9H6F3NO2 B12880688 (4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a trifluoromethyl group at the 4-position and a methanol group at the 2-position of the benzoxazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated benzoxazole derivative with a trifluoromethyl group. For example, the reaction of 2-chlorobenzoxazole with potassium fluoride in the presence of a catalytic amount of 18-crown-6 can yield the desired product . Another method involves the radical trifluoromethylation of benzoxazole derivatives using CF3I and a Fenton reagent comprising FeSO4 or ferrocene and H2O2 as a catalyst in dimethylsulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazol-2-amine: Similar in structure but with an amine group instead of a methanol group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzo[d]imidazole ring instead of a benzoxazole ring.
5-(Trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole: Another trifluoromethyl-substituted heterocyclic compound.
Uniqueness
The uniqueness of (4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and methanol groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)13-7(4-14)15-6/h1-3,14H,4H2 |
InChI Key |
ZDDFNBJKZMDBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


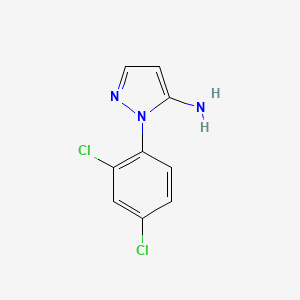
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)




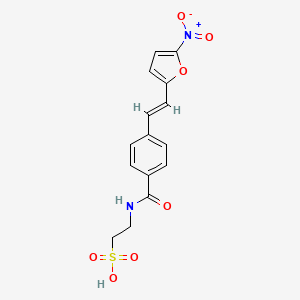
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
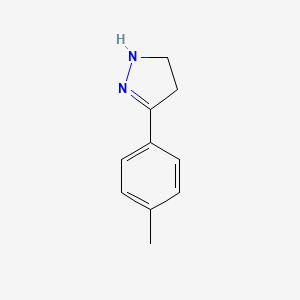
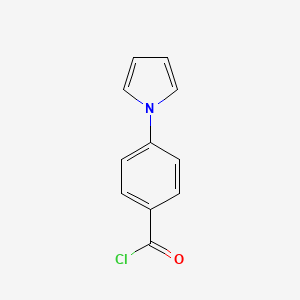
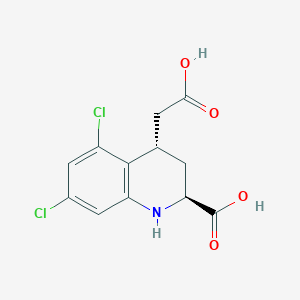
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
